molecular formula C20H23N3O2 B2660742 3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide CAS No. 868978-35-2

3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide

Cat. No.: B2660742
CAS No.: 868978-35-2
M. Wt: 337.423
InChI Key: LPGWJEKWRMJHHF-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide is a chemical compound for research use. This small molecule features an imidazo[1,2-a]pyridine core, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Compounds containing the imidazo[1,2-a]pyridine moiety have been investigated as inhibitors of various biological targets, including kinases and other enzymes involved in cellular proliferation . The specific research applications, mechanism of action, and biological profile of this compound are currently under investigation. Researchers are encouraged to consult the scientific literature for the latest findings. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with care following appropriate laboratory safety protocols.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-4-3-13-23-14-17(22-20(15)23)11-12-21-19(24)10-7-16-5-8-18(25-2)9-6-16/h3-6,8-9,13-14H,7,10-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGWJEKWRMJHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide typically involves multistep reactions. The process often starts with the preparation of the imidazo[1,2-a]pyridine core through condensation reactions, intramolecular cyclizations, or tandem reactions. The methoxyphenyl group is then introduced via substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Propanamide 3-(4-Methoxyphenyl), 8-methylimidazopyridine-2-yl-ethyl Potential solubility/metabolic advantages from methoxy group
cpd S8 (3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N-methylbenzamide) Benzamide 4-Chlorophenyl, N-methyl Reduced solubility due to chloro group; likely higher lipophilicity
IP-5 (N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropyl propan-2-amine) Propan-2-amine 4-Fluorophenyl, 6-methylimidazopyridine Amine group may reduce metabolic stability; fluorophenyl enhances target binding
VZL (N-{2-[(4R)-8-methylimidazo[1,2-a]pyridin-2-yl]ethyl}acetamide) Acetamide 8-methylimidazopyridine-2-yl-ethyl, (4R) stereochemistry Simpler structure; stereochemistry may influence receptor interaction
BF38435 (N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide) Sulfonamide 4-Nitrobenzenesulfonyl Sulfonamide group increases acidity; nitro group may reduce metabolic stability

Structural Impact on Pharmacokinetics and Binding

  • Methoxy vs. Halogenated Phenyl Groups : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to the 4-chlorophenyl (cpd S8) or 4-fluorophenyl (IP-5) groups, which are more lipophilic and may hinder absorption .
  • Amide vs.
  • Imidazopyridine Substitution : The 8-methyl group in the target compound and VZL may sterically shield the core from oxidative metabolism, improving half-life. In contrast, cpd S8’s 6-position substitution could alter binding pocket interactions .

Research Findings and Implications

While specific biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

Selectivity : The 8-methylimidazopyridine moiety may confer selectivity for targets distinct from pruvonertinib’s EGFR kinase inhibition .

ADME Profile : The methoxy group and propanamide chain likely enhance metabolic stability compared to sulfonamide (BF38435) or amine (IP-5) analogs .

Thermodynamic Stability : Methyl groups on the imidazopyridine (target compound, VZL) may reduce ring oxidation, a common degradation pathway .

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide is a derivative of imidazo[1,2-a]pyridine, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H15N3O
  • Molecular Weight : 253.30 g/mol
  • CAS Number : 1105195-10-5

The structure features a methoxyphenyl group and an imidazo[1,2-a]pyridine moiety, which are critical for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been noted to interact with cyclooxygenase enzymes, potentially leading to anti-inflammatory effects.
  • Cell Cycle Modulation : Research indicates that similar compounds can affect cell cycle progression by inducing apoptosis through caspase activation and tubulin destabilization .
  • Anticancer Activity : Studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group enhances lipophilicity, improving membrane permeability and intracellular target interaction .

Biological Activity Data

Activity TypeDescriptionReferences
AnticancerExhibits cytotoxicity against multiple cancer cell lines through apoptosis induction.
Anti-inflammatoryPotential inhibition of cyclooxygenase enzymes leading to reduced inflammation.
Enzyme inhibitionInteraction with specific enzymes that regulate cellular proliferation and survival pathways.

Case Study 1: Anticancer Effects

In a study examining the anticancer properties of various imidazo[1,2-a]pyridine derivatives, the compound demonstrated significant growth inhibition in A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The IC50 values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin, suggesting a promising therapeutic index for further development .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of similar compounds highlighted the role of the methoxy group in enhancing the compound's ability to cross the blood-brain barrier (BBB). This property is particularly important for developing treatments for central nervous system (CNS) cancers where effective drug delivery is a challenge .

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